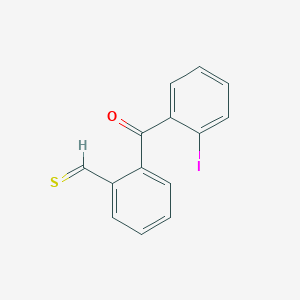
2-(2-Iodobenzoyl)thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both iodine and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodobenzoyl)thiobenzaldehyde typically involves the reaction of 2-iodobenzoic acid with thiobenzaldehyde under specific conditions. One common method includes the use of a Sandmeyer reaction, where 2-iodobenzoic acid is first diazotized and then reacted with thiobenzaldehyde in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodobenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
2-(2-Iodobenzoyl)thiobenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Iodobenzoyl)thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine and sulfur atoms in the compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: An isomer of iodobenzoic acid commonly used as a precursor in organic synthesis.
Thiobenzaldehyde: A related compound that features a sulfur atom in place of the carbonyl oxygen.
Uniqueness
2-(2-Iodobenzoyl)thiobenzaldehyde is unique due to the presence of both iodine and sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H9IOS |
|---|---|
Molecular Weight |
352.19 g/mol |
IUPAC Name |
2-(2-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-13-8-4-3-7-12(13)14(16)11-6-2-1-5-10(11)9-17/h1-9H |
InChI Key |
FTHWZRZLYQSGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


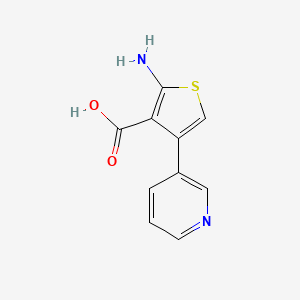
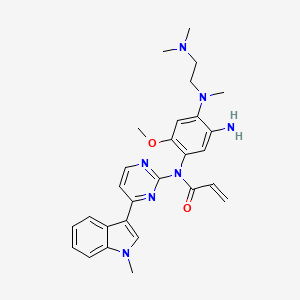
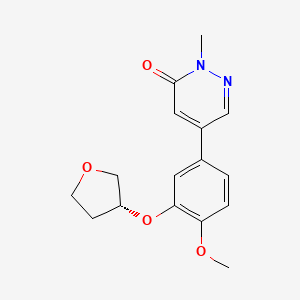

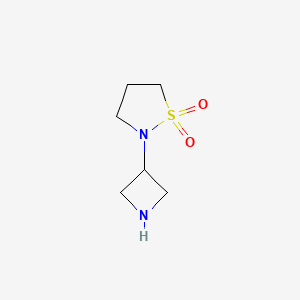
![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
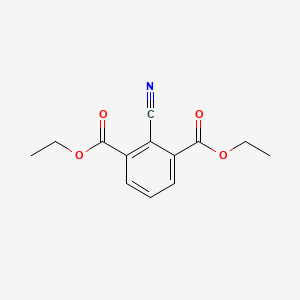

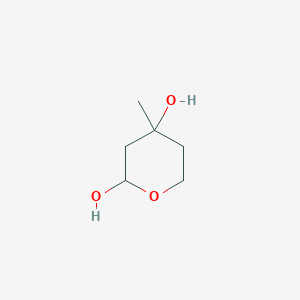
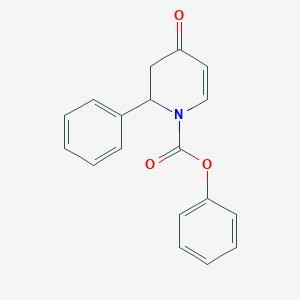
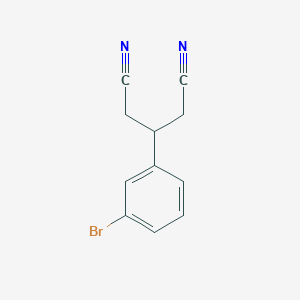
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)


